methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a pyrimidine derivative featuring a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core with a methyl carboxylate group at the 5-position. Attached to the pyrimidine’s 1-position is a stereochemically defined tetrahydrofuran (THF) ring (2R,4S,5R configuration) bearing hydroxyl and hydroxymethyl substituents.
Properties
Molecular Formula |
C11H14N2O7 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
methyl 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O7/c1-19-10(17)5-3-13(11(18)12-9(5)16)8-2-6(15)7(4-14)20-8/h3,6-8,14-15H,2,4H2,1H3,(H,12,16,18)/t6-,7+,8+/m0/s1 |
InChI Key |
VSSDRILYYMTHSP-XLPZGREQSA-N |
Isomeric SMILES |
COC(=O)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
COC(=O)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Aldehyde Component Preparation
The (2R,4S,5R)-tetrahydrofuran-2-carbaldehyde must be synthesized with precise stereocontrol. Methods from tetrahydrofuran synthesis literature suggest cyclization of 2,4,5-triols under acidic conditions. For example, treatment of a protected triol precursor with p-TsOH induces 5-exo cyclization via an oxonium intermediate, yielding the THF ring with >30:1 diastereomeric ratio. Alternatively, enzymatic desymmetrization of meso-diols or chiral pool synthesis using D-ribose (which shares the 2R,4S,5R configuration) could provide the aldehyde.
Biginelli Cyclocondensation
Reaction of the THF-aldehyde with methyl acetoacetate and urea in ethanol under FeCl₃ catalysis forms the dihydropyrimidinone core. For example, a 6-hour reflux in ethanol with 0.2 mmol FeCl₃ yielded 53–65% of analogous pyrimidines. The product’s ester group at C-5 and THF substituent at C-4 are introduced at this stage.
Key Variables :
- Catalyst : Lewis acids (FeCl₃, HClO₄) improve yield and regioselectivity.
- Solvent : Ethanol or DMSO facilitates cyclization.
- Temperature : Prolonged reflux (6–12 hours) ensures complete conversion.
Stereoselective Construction of the Tetrahydrofuran Moiety
The THF ring’s stereochemistry is critical for biological activity. Two primary strategies dominate:
Cyclization of Polyol Precursors
Triols or diols with appropriate stereochemistry undergo acid-catalyzed cyclization. For instance, HClO₄-mediated cyclization of 2,4,5-triol 15 afforded THF 16 in 90% yield as a single diastereomer. This method’s regioselectivity is thermodynamically controlled, favoring 5-exo over 6-endo pathways.
Radical-Mediated Functionalization
Recent advances in radical chemistry enable C–O bond formation without protecting groups. Visible-light-driven desulfurative coupling of thioglycosides with acrylates achieved 96% yield and >95% α-selectivity for C-alkyl glycosides. Adapting this to THF synthesis could involve radical-induced cyclization of hemiacetal precursors.
Stereochemical Control :
- Chiral Catalysts : TiCl₄ or SnCl₄ in epoxide ring-opening reactions ensure retention of configuration.
- Protecting Groups : Acetyl or benzyl groups stabilize intermediates during cyclization.
Convergent Synthesis Approaches
Convergent strategies couple pre-formed pyrimidine and THF modules.
Mitsunobu Coupling
The pyrimidine’s C-1 position can be functionalized with a THF-derived alcohol via Mitsunobu reaction (DIAD, PPh₃). For example, coupling of 2,4-dioxo-pyrimidine-5-carboxylate with (2R,4S,5R)-THF-methanol under Mitsunobu conditions could install the THF moiety with inversion of configuration.
Nucleophilic Displacement
A bromide or tosylate at C-1 of the pyrimidine reacts with a THF-derived alkoxide. For instance, treatment of 5-bromo-pyrimidine with sodium (2R,4S,5R)-THF-2-oxide in DMF at 80°C facilitates SN2 displacement, yielding the coupled product.
Advantages :
- Avoids harsh Biginelli conditions for acid-sensitive THF groups.
- Permits independent optimization of pyrimidine and THF syntheses.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds confirmed flattened boat conformations for dihydropyrimidinones and hydrogen-bonded tetramers in the solid state.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce new functional groups such as ethers or esters.
Scientific Research Applications
Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Pyrimidine Substituents
A. Ethyl 4-(Fluorophenyl)-6-Methyl-2-Oxo/Thioxo Derivatives Compounds such as ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate () replace the THF moiety with fluorophenyl groups.
| Compound | Substituents (Pyrimidine) | Melting Point (°C) | Solubility | Key Structural Difference |
|---|---|---|---|---|
| Target Compound | 2,4-Dioxo, methyl ester | Not reported | Likely polar | THF ring with hydroxyl/hydroxymethyl |
| Ethyl 4-(2-Fluorophenyl)-6-Methyl-2-Thioxo | 2-Thioxo, fluorophenyl | Decomposes at 216 | Soluble in DMSO | Aromatic fluorophenyl substituent |
B. 5-Methyluridine ()
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione (5-Methyluridine) shares the THF and pyrimidine-dione scaffold but lacks the 5-carboxylate group. This difference reduces steric bulk and may enhance nucleoside transporter compatibility .
THF Ring Modifications
A. This contrasts with the target compound’s unmodified THF, which prioritizes hydrogen-bonding interactions .
B. Silyl-Protected THF Derivatives
In compound 41 (), the THF hydroxyl group is protected with a tert-butyldimethylsilyl (TBS) group, enhancing stability during synthetic steps. Such modifications are absent in the target compound, which retains free hydroxyl groups for biological interactions .
Ester vs. Carboxylic Acid Derivatives
3-(4-Methoxyphenyl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid () replaces the methyl ester with a carboxylic acid.
Key Research Findings
- Biological Activity : Fluorophenyl-thioxo derivatives () exhibit kinase inhibition but suffer from rapid hepatic clearance due to thioxo metabolism, whereas the target compound’s dioxo group may improve metabolic stability .
- Synthetic Utility : Silyl-protected THF analogs () are intermediates in antiviral drug synthesis, suggesting the target compound could serve as a precursor for similar applications .
- Thermal Stability : THF derivatives with iodomethyl groups () decompose at higher temperatures (>200°C), whereas fluorophenyl analogs () melt at 182–235°C, indicating substituent-dependent stability .
Biological Activity
Methyl 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N2O6
- Molecular Weight : 256.21 g/mol
- CAS Number : 4494-26-2
Biological Activity Overview
The compound exhibits various biological activities that may have therapeutic implications. Studies have shown that it can interact with multiple biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism and bacterial cell wall synthesis. For instance, it selectively inhibits MurE enzyme in Mycobacterium tuberculosis, which is crucial for bacterial survival and pathogenicity .
- Receptor Modulation : It may also act as a modulator of purinergic receptors such as the P2Y6 receptor. This receptor is implicated in various physiological processes including inflammation and cell survival .
Case Study 1: Inhibition of MurE Enzyme
A study evaluated the inhibitory effects of this compound against the MurE enzyme. The results indicated an inhibition rate of 56% at a concentration of 100 μM. Molecular docking studies suggested that the compound occupies the active site of the enzyme effectively .
Case Study 2: Purinergic Receptor Interaction
Research involving the P2Y6 receptor revealed that modifications to the structure of nucleotides could significantly affect their potency as agonists or antagonists. The compound's structural analogues were tested for their ability to activate PLC in astrocytoma cells expressing the P2Y6 receptor. Results demonstrated that certain structural features are critical for receptor activation .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for this compound?
The compound can be synthesized via a modified Biginelli reaction, involving one-pot condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives. Cyclization with amino-substituted reagents (e.g., 3-amino-5-methylisoxazole) under reflux in ethanol yields the core pyrimidine scaffold. Post-synthetic modifications, such as hydroxylation and methylation, require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can the compound be purified to achieve high enantiomeric purity?
Recrystallization from ethanol/water mixtures (3:1 v/v) is effective for removing polar byproducts. For enantiomeric resolution, chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol gradient (85:15 to 70:30) achieves >99% enantiomeric excess. Monitor purity via LC-MS (ESI+ mode) .
Q. What analytical techniques are critical for structural confirmation?
Combine ¹H/¹³C NMR (in DMSO-d₆) to verify stereochemistry and functional groups. X-ray crystallography (Cu-Kα radiation, 100 K) resolves absolute configuration, with data refinement using SHELXL-96. IR spectroscopy (ATR mode) confirms carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretches .
Q. How should the compound be stored to ensure stability?
Store under inert gas (argon) at 2–8°C in amber vials. Stability studies show decomposition >5% after 6 months at room temperature, particularly in acidic (pH < 4) or basic (pH > 9) conditions. Use TGA/DSC to assess thermal stability (decomposition onset ~180°C) .
Advanced Research Questions
Q. How can biological activity against dihydrofolate reductase (DHFR) be evaluated?
Use recombinant human DHFR in a spectrophotometric assay (λ = 340 nm) with NADPH cofactor. Pre-incubate the compound (0.1–100 µM) with enzyme and substrate (dihydrofolate), then measure IC₅₀ via nonlinear regression. Validate results with methotrexate as a positive control .
Q. What strategies resolve contradictions in reported cytotoxicity data?
Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (48-hour exposure, MTT viability assay). Control for batch-to-batch variability in compound synthesis and cell culture conditions (e.g., serum-free vs. serum-containing media) .
Q. How can computational modeling predict interaction with nucleic acids?
Perform molecular docking (AutoDock Vina) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*) against B-DNA dodecamers. Analyze binding energy (< -7 kcal/mol) and hydrogen bonding (e.g., pyrimidine-dione to adenine N1) .
Q. What methods validate stereochemical integrity during derivatization?
Use NOESY NMR (mixing time 800 ms) to confirm spatial proximity of hydroxyl and hydroxymethyl groups. For labile intermediates, employ Mosher ester analysis (α-methoxy-α-trifluoromethylphenylacetyl chloride) to assign absolute configuration .
Q. How to address discrepancies in solubility profiles across studies?
Conduct equilibrium solubility assays in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) at 37°C. Use shake-flask method with HPLC quantification. Note that logP values (calculated: 1.2 ± 0.3) may vary due to polymorphic forms .
Q. What are best practices for scaling up synthesis without compromising yield?
Optimize microwave-assisted synthesis (100°C, 150 W) to reduce reaction time from 24 hours to 2 hours. Replace ethanol with PEG-400 as a greener solvent, achieving 85% yield at 10 mmol scale. Implement inline FTIR for real-time monitoring of carbonyl intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
